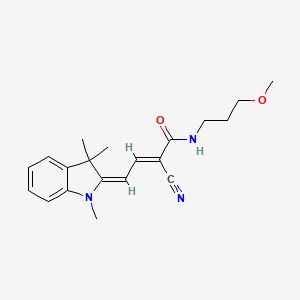![molecular formula C22H20N2O B2423971 (3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 606100-40-7](/img/structure/B2423971.png)
(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one” is a chemical compound with the molecular formula C22H20N2O . It has a molecular weight of 328.415 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to a dimethylpyrrole ring, which is connected to an indolone ring via a methylene bridge . The compound has a Z configuration at the methylene bridge .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.415 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the data I retrieved .Wissenschaftliche Forschungsanwendungen
Photochromic Systems
The study of non-symmetric diarylethenes, including compounds with an indole ring, reveals their significance in developing thermally irreversible photochromic systems. These compounds exhibit photoinduced cyclization/ring-opening reactions, showcasing their potential in creating materials with stable color changes upon light exposure. This property is particularly relevant for applications in optical data storage and photo-switchable devices (Nakayama, Hayashi, & Irie, 1991).
Synthesis of Heterotricyclic Compounds
Research on the synthesis of functional derivatives based on tetramic acid reveals the production of a wide range of heterotricyclic compounds, including those related to (3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one. These derivatives exhibit varied biological activities, such as anticonvulsant properties, highlighting their potential in medicinal chemistry (Sorokina, Alekseeva, Parshin, & Granik, 2007).
Catalysis and Polymerization
The interaction of pyrroles and indoles with perfluoroarylboranes, forming stable B-N complexes, demonstrates a novel approach towards catalysis and polymerization processes. These complexes, including those derived from indole structures similar to the compound , serve as proton sources for generating methylmetallocene cations, contributing to advancements in catalytic systems and materials science (Bonazza, Camurati, Guidotti, Mascellari, & Resconi, 2004).
Schiff Bases and Anticonvulsant Agents
A study on the synthesis and characterization of heterocyclic Schiff bases explores their potential as anticonvulsant agents. By examining the structural and functional properties of compounds containing indole and pyrrole units, researchers aim to identify new therapeutic agents for treating seizures and other neurological disorders (Pandey & Srivastava, 2011).
Molecular Structures and Properties
Investigations into the conformation and crystal structure of dipyrrinones with oxindole components offer insights into the molecular geometry, stability, and intermolecular interactions of compounds related to this compound. Such studies are crucial for understanding the chemical behavior and application potential of these compounds in various scientific domains (Boiadjiev & Lightner, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3Z)-3-[(1-benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-15-12-16(2)24(14-17-8-4-3-5-9-17)21(15)13-19-18-10-6-7-11-20(18)23-22(19)25/h3-13H,14H2,1-2H3,(H,23,25)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXKJCQHMMNJAV-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C=C3C4=CC=CC=C4NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)/C=C\3/C4=CC=CC=C4NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

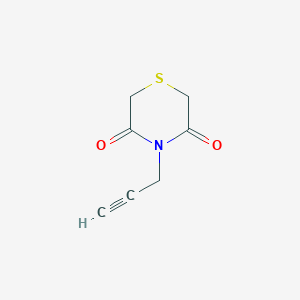
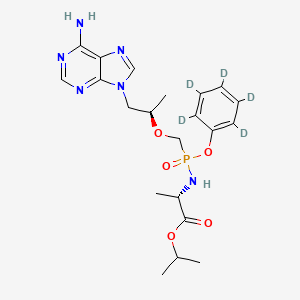
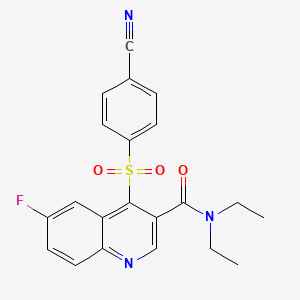
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)
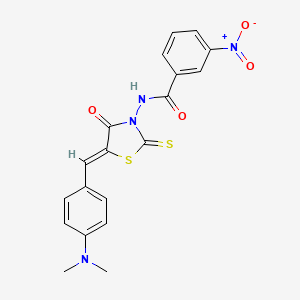
![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)
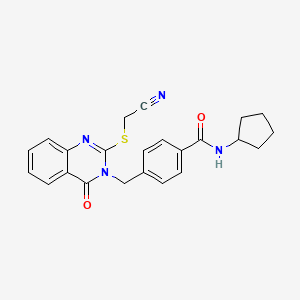
![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)
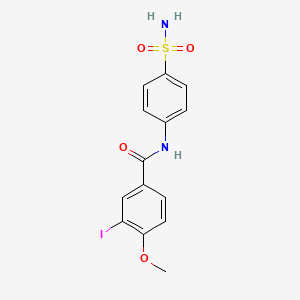
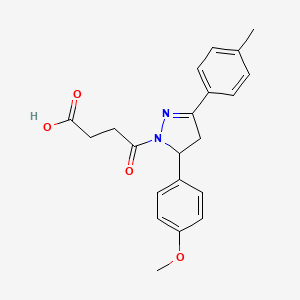
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)
![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)
